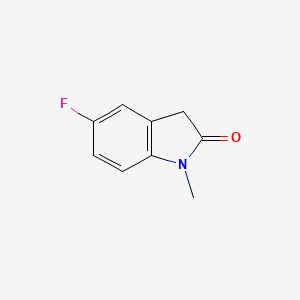

5-Fluoro-1-methylindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROABDKGDNIESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565384 | |

| Record name | 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-31-8 | |

| Record name | 5-Fluoro-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41192-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 5-Fluoro-1-methylindolin-2-one

Executive Summary

5-Fluoro-1-methylindolin-2-one (CAS 773-91-1) acts as a critical pharmacophore in the design of multi-targeted tyrosine kinase inhibitors (TKIs). Structurally derived from the oxindole scaffold, this compound features a fluorine atom at the C5 position and a methyl group at the N1 position. These modifications significantly alter the electronic density of the aromatic ring and the lipophilicity of the molecule, optimizing it for interaction with the ATP-binding pockets of kinases such as VEGFR2 and PDGFR

This guide provides an authoritative analysis of its physicochemical properties, a validated synthesis protocol, and a detailed examination of its C3-reactivity, which serves as the primary vector for "warhead" attachment in drug discovery.

Physicochemical Profile

The introduction of the N-methyl group prevents hydrogen bond donation at the N1 position, increasing permeability across biological membranes compared to the parent 5-fluoro-2-oxindole. The C5-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the para-position relative to the nitrogen.

| Property | Specification | Context/Relevance |

| CAS Number | 773-91-1 | Unique identifier for procurement/database search. |

| Molecular Formula | C | Core scaffold for Sunitinib-class analogs. |

| Molecular Weight | 165.17 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| Melting Point | 150–153 °C | Crystalline solid; sharp MP indicates high purity potential. |

| Appearance | Light yellow/orange solid | Coloration arises from extended conjugation if oxidized; pure form is off-white. |

| Solubility | DMSO, DMF, CHCl | Poor water solubility; requires organic co-solvents for reactions. |

| C3-Acidity (pKa) | ~18–19 (DMSO) | Active methylene group; deprotonation drives aldol-type condensations. |

Synthesis Protocol: N-Methylation of 5-Fluoro-2-oxindole

While 5-fluoro-2-oxindole is commercially available, the high cost of the N-methylated derivative often necessitates in-house synthesis. The following protocol describes a high-yield methylation strategy using iodomethane (MeI) under basic conditions. This method is preferred over dimethyl sulfate due to easier workup and atom economy.

Reagents

-

Precursor: 5-Fluoro-2-oxindole (1.0 eq)

-

Alkylating Agent: Iodomethane (MeI) (1.2 eq)

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with 5-Fluoro-2-oxindole (10 mmol) and anhydrous K

CO -

Solvation: Add DMF (20 mL) and stir at room temperature for 15 minutes to facilitate deprotonation of the N-H bond. Note: The solution may darken slightly.

-

Addition: Cool the mixture to 0 °C in an ice bath. Add Iodomethane (12 mmol) dropwise via syringe to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1); the starting material (Rf ~0.3) should disappear, replaced by the less polar product (Rf ~0.6).

-

Workup: Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na

SO

Mechanistic Insight

The reaction proceeds via an S

Figure 1: Synthetic pathway for the N-methylation of 5-fluoro-2-oxindole.

Chemical Reactivity: The C3 "Warhead" Assembly

The defining chemical feature of 5-Fluoro-1-methylindolin-2-one is the reactivity of the C3 methylene group. This position is flanked by the carbonyl group and the aromatic ring, rendering the protons acidic. This allows for Knoevenagel Condensations with aldehydes to form benzylidene derivatives—a structural motif found in drugs like Sunitinib and Nintedanib.

Knoevenagel Condensation Protocol

This reaction couples the oxindole core with an aldehyde-bearing "tail" (e.g., pyrrole, thiophene) to extend the conjugated system, essential for binding in the kinase ATP pocket.

-

Reactants: 5-Fluoro-1-methylindolin-2-one (1.0 eq) + Aromatic Aldehyde (1.1 eq).

-

Catalyst: Piperidine (0.1 eq) or Pyrrolidine.

-

Solvent: Ethanol or Methanol.[1]

-

Conditions: Reflux for 2–4 hours.

-

Outcome: The product precipitates upon cooling. The reaction is driven by the formation of a thermodynamically stable conjugated system (Z-isomer is typically favored due to steric avoidance of the carbonyl oxygen).

Self-Validating Check: The disappearance of the C3-methylene singlet (~3.5 ppm) in

Spectroscopic Characterization

Accurate identification is crucial for quality control.

H NMR (400 MHz, CDCl )

- 3.20 ppm (s, 3H): N-Methyl group. Distinctive singlet, confirms N-alkylation.

- 3.52 ppm (s, 2H): C3-Methylene protons. Diagnostic peak.[2][3][4] If this integrates to <2H or appears as a methine doublet, check for oxidation or aldol side-products.

-

6.75–7.05 ppm (m, 3H): Aromatic protons. Splitting patterns are complex due to

C NMR

- 26.5 ppm: N-Methyl carbon.

- 36.0 ppm: C3 Methylene carbon.

- 174.5 ppm: Carbonyl (C=O).

Mass Spectrometry (ESI)

-

[M+H]

: 166.17. -

Fragmentation: Loss of CO (28 Da) is common in oxindoles.

Biological Application: Kinase Inhibition

5-Fluoro-1-methylindolin-2-one derivatives function primarily as ATP-competitive inhibitors. The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

-

Role of Fluorine: Increases lipophilicity (LogP) and metabolic stability. It also induces electronic effects that can strengthen

-stacking interactions with phenylalanine residues in the binding pocket. -

Role of N-Methyl: Eliminates a hydrogen bond donor. This is often a strategic design choice to improve selectivity; if a specific kinase requires an H-bond donor at this position, the N-methyl analog will be inactive, thus filtering out off-target effects.

Figure 2: Mechanism of action for oxindole-based kinase inhibitors blocking the VEGF pathway.

References

-

Knoevenagel Condensation Protocols: Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Frontiers in Chemistry (2022).[5] Available at: [Link]

-

Medicinal Chemistry Context: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives. PubMed (2024). Available at: [Link]

-

Structural Data: 5-Fluoro-2-oxindole Properties. PubChem. Available at: [Link]

Sources

- 1. publish.tntech.edu [publish.tntech.edu]

- 2. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylindole(95-20-5) 1H NMR spectrum [chemicalbook.com]

- 4. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Fluoro-1-methylindolin-2-one CAS number and synonyms

Executive Summary

5-Fluoro-1-methylindolin-2-one (CAS 41192-31-8) is a specialized heterocyclic building block derived from the privileged oxindole scaffold.[1][2][3] It serves as a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib, and is increasingly utilized in the development of organic semiconductors for dye-sensitized solar cells (DSSCs).[1]

This guide provides a definitive technical reference for researchers, detailing the compound's chemical identity, validated synthetic protocols, and mechanistic applications in drug discovery. Unlike generic catalog entries, this document focuses on the causality of synthetic choices and the structural logic driving its utility.

Chemical Identity & Physicochemical Matrix[2][4][5][6][7][8][9][10]

The distinction between the parent compound (5-fluorooxindole) and its N-methylated derivative is critical for accurate procurement and synthesis.[1][2]

Identity Data

| Parameter | Technical Specification |

| Primary Name | 5-Fluoro-1-methylindolin-2-one |

| CAS Number | 41192-31-8 |

| Synonyms | 5-Fluoro-1-methyl-2-oxindole; 1-Methyl-5-fluorooxindole; 5-Fluoro-1-methyl-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C₉H₈FNO |

| Molecular Weight | 165.17 g/mol |

| SMILES | CN1C(=O)CC2=C1C=CC(F)=C2 |

| Parent Scaffold | 5-Fluorooxindole (CAS 56341-41-4) |

Physical Properties

| Property | Value/Observation |

| Appearance | Off-white to pale yellow crystalline solid.[1][2] |

| Solubility | Soluble in DCM, DMSO, DMF, and Ethyl Acetate. Poorly soluble in water.[2] |

| Melting Point | Typically lower than the parent 5-fluorooxindole (143–147 °C) due to the loss of the intermolecular N-H[1][2]···O hydrogen bond network.[2] |

| pKa (C3-H) | ~18.5 (DMSO).[1][2] The C3 position remains acidic, allowing for Knoevenagel condensations. |

Synthetic Methodology: N-Methylation Protocol[2][3]

While 5-fluorooxindole (CAS 56341-41-4) is widely available, the 1-methyl derivative (CAS 41192-31-8) is often synthesized in-house to ensure purity and reduce costs.[1][2] The following protocol is a self-validating system designed to minimize C3-alkylation byproducts.

Reaction Logic

The N-H proton of the oxindole (pKa ~13) is significantly more acidic than the C3-H protons (pKa ~18).[1][2] However, under thermodynamic control or with excess base, C-alkylation at the C3 position is a competing reaction.[2]

-

Base Selection: Potassium carbonate (

) or Sodium hydride ( -

Electrophile: Iodomethane (

) or Dimethyl sulfate (

Validated Protocol (NaH Method)

Objective: Selective N-methylation of 5-fluorooxindole.

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Dissolve 5-fluorooxindole (1.0 eq, 10 mmol) in anhydrous DMF (10 volumes) . Cool to 0 °C in an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in oil, 1.1 eq) portion-wise.

-

Alkylation: Add Iodomethane (1.1 eq) dropwise via syringe over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1][5] Wash combined organics with water (to remove DMF) and brine.[1] Dry over -

Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if C-alkylation is observed.

Mechanistic Pathway Visualization[2][3]

Figure 1: Synthetic pathway for the N-methylation of 5-fluorooxindole, highlighting the kinetic preference for N-alkylation over C-alkylation.

Medicinal Chemistry Applications

The 5-fluoro-1-methylindolin-2-one scaffold is not merely a passive intermediate; it is a "privileged structure" capable of engaging multiple biological targets.[1][2]

Kinase Inhibition (Sunitinib Analogs)

The core utility lies in the C3-position , which serves as a nucleophile in Knoevenagel condensations with aldehydes.[1]

-

Mechanism: Condensation with pyrrole-2-carbaldehydes yields sunitinib-like inhibitors.[1][2]

-

Role of Fluorine (C5): The C5-fluorine atom blocks metabolic oxidation at the electron-rich aromatic ring, significantly extending the half-life (

) of the drug candidate compared to the non-fluorinated analog.[1][2] -

Role of N-Methyl: Improves lipophilicity (LogP) and membrane permeability.[1][2] It also removes a hydrogen bond donor, which can improve selectivity if the target pocket (e.g., ATP binding site) lacks a complementary acceptor.

Structural Activity Relationship (SAR) Workflow

Figure 2: SAR analysis of the 5-fluoro-1-methylindolin-2-one scaffold, detailing the functional role of each substitution site.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following criteria before use in downstream applications.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

¹⁹F NMR:

-

Mass Spectrometry (ESI):

- = 166.17.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 14918453: 5-Fluoro-1-methylindolin-2-one.[1][2] Retrieved from [Link]

-

GlobalChemMall. (2025). Product Entry for CAS 41192-31-8. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 56341-41-4|5-Fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]

- 5. 5-Fluoro-2-oxindole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Determination of the Solubility of 5-Fluoro-1-methylindolin-2-one in Dimethyl Sulfoxide (DMSO)

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the experimental determination of the solubility of 5-Fluoro-1-methylindolin-2-one in dimethyl sulfoxide (DMSO). In the absence of publicly available, verified solubility data for this specific compound, this document outlines a robust, first-principles approach to generating reliable and reproducible solubility measurements. The protocols described herein are designed to be self-validating and are grounded in established principles of physical chemistry and analytical methodology. This guide is intended to empower researchers in drug discovery and development with the practical knowledge required to accurately characterize the solubility of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility are paramount. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in early-stage drug discovery, prized for its ability to dissolve a wide range of both polar and non-polar compounds, making it an ideal vehicle for creating high-concentration stock solutions for high-throughput screening and in vitro assays.[1][2]

5-Fluoro-1-methylindolin-2-one is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. Accurate knowledge of its solubility in DMSO is a critical first step in its evaluation. This data informs the design of biological assays, ensuring that the compound remains in solution at the desired test concentrations and avoiding the generation of misleading data due to compound precipitation.

This guide will provide a detailed, step-by-step protocol for determining the thermodynamic solubility of 5-Fluoro-1-methylindolin-2-one in DMSO. We will also explore the underlying scientific principles and best practices to ensure data integrity.

Understanding the Compound: 5-Fluoro-1-methylindolin-2-one

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [4] |

| Molecular Weight | 165.17 g/mol | [4] |

| Appearance | Orange to Brown powder to crystal | |

| Melting Point | 156.0 to 160.0 °C |

Experimental Determination of Thermodynamic Solubility in DMSO

The following protocol describes the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility. This method involves creating a saturated solution of the compound in DMSO and allowing it to reach equilibrium before quantifying the concentration of the dissolved solute.

Materials and Equipment

-

5-Fluoro-1-methylindolin-2-one (purity >98%)

-

Anhydrous DMSO (≥99.9% purity)[5]

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Microcentrifuge

-

Calibrated positive displacement pipettes

-

2.0 mL microcentrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks for standard preparation

Step-by-Step Experimental Protocol

-

Preparation of a Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of 5-Fluoro-1-methylindolin-2-one into a 2.0 mL microcentrifuge tube.

-

Add a known volume of anhydrous DMSO (e.g., 500 µL) to the tube. This should be an amount that is expected to be insufficient to fully dissolve the compound, thus creating a slurry.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution and create a fine suspension.[1]

-

-

Equilibration:

-

Place the microcentrifuge tube in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the slurry to equilibrate for a minimum of 24 hours.[1] This extended incubation is crucial for ensuring that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Gentle, continuous agitation is necessary to ensure thorough mixing.

-

-

Phase Separation:

-

After the equilibration period, centrifuge the tube at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

Carefully aspirate a known volume of the supernatant, taking extreme care not to disturb the solid pellet.

-

-

Sample Preparation for Analysis:

-

Dilute the supernatant with an appropriate solvent (e.g., a mixture of DMSO and the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor will likely be necessary.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of calibration standards of 5-Fluoro-1-methylindolin-2-one of known concentrations in the same diluent used for the sample.

-

Inject the diluted sample and the calibration standards onto the HPLC system.

-

Determine the concentration of 5-Fluoro-1-methylindolin-2-one in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mM.

-

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Interpretation and Reporting

The final solubility value should be reported as the mean of at least three independent replicates, along with the standard deviation. It is also crucial to report the temperature at which the solubility was determined.

Example Data Table:

| Replicate | Measured Concentration (after dilution) | Dilution Factor | Solubility (mg/mL) |

| 1 | |||

| 2 | |||

| 3 | |||

| Mean | |||

| Std. Dev. |

Causality and Self-Validation in the Protocol

-

Why a 24-hour equilibration? Shorter incubation times may lead to an underestimation of the true thermodynamic solubility, as the system may not have reached equilibrium. The 24-hour period is a widely accepted standard for ensuring that the dissolution process is complete.[1]

-

Why centrifugation? This step is critical for ensuring that only the dissolved compound is analyzed. Any suspended microparticles would lead to an overestimation of solubility.

-

Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for the accurate quantification of the analyte of interest, even in the presence of minor impurities.[6]

-

Why a calibration curve? A multi-point calibration curve is essential for demonstrating the linearity of the analytical method and ensuring accurate quantification of the unknown sample.

Conclusion

References

-

Computational Chemistry. Compound solubility measurements for early drug discovery. [Link]

-

Journal of Pharmaceutical and Allied Sciences. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

-

PMC - NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

PubChem. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO. [Link]

-

PubChem. 5-Fluoroisatin | C8H4FNO2. [Link]

-

PubChem. 5-Fluoro-1-methylindole | C9H8FN. [Link]

-

ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]

-

ResearchGate. (PDF) 5-Fluorouracil–dimethyl sulfoxide (1/1). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Fluoro-2-oxindole | 56341-41-4 [chemicalbook.com]

- 4. 5-Fluoro-1-methylindole | C9H8FN | CID 4777835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 二甲基亚砜 Molecular Biology | Sigma-Aldrich [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

5-Fluoro-1-methylindolin-2-one safety data sheet (SDS) analysis

An In-depth Technical Guide to the Safe Handling of 5-Fluoro-1-methylindolin-2-one

Introduction: Navigating the Chemistry of a Promising Moiety

5-Fluoro-1-methylindolin-2-one is a fluorinated heterocyclic compound belonging to the indolinone class. Such scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability and binding affinity, making fluorinated indolinones valuable in medicinal chemistry.

However, the same properties that make these compounds chemically interesting necessitate a thorough understanding of their potential hazards. This guide provides a comprehensive safety analysis of 5-Fluoro-1-methylindolin-2-one. In the absence of a dedicated Safety Data Sheet (SDS) for this specific N-methylated derivative, this document synthesizes data from its closest structural analog, 5-fluoro-2-oxindole (5-fluoroindolin-2-one), and integrates established safety protocols for handling fluorinated and indolinone-class compounds. The objective is to provide a framework for risk assessment and to establish self-validating safety protocols grounded in chemical principles.

Hazard Identification and GHS Classification Analysis

The aggregated GHS information indicates that the compound is hazardous, with the primary concerns being acute oral toxicity, skin and eye irritation, and respiratory irritation.[2]

Table 1: GHS Hazard Classification for 5-Fluoro-2-oxindole (Structural Analog) | Hazard Class & Category | Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description | | :--- | :---: | :---: | :---: | :--- | | Acute Toxicity, Oral (Category 3) |

| Danger | H301 | Toxic if swallowed[2] | | Skin Irritation (Category 2) | | Warning | H315 | Causes skin irritation[2][4] | | Serious Eye Irritation (Category 2A) | | Warning | H319 | Causes serious eye irritation[2][4] | | STOT, Single Exposure (Category 3) | | Warning | H335 | May cause respiratory irritation[2][4] |Data synthesized from aggregated GHS notifications for the structural analog, 5-fluoro-2-oxindole.[2]

Expert Interpretation:

-

H301 (Toxic if swallowed): This is the most severe hazard. It signifies that accidental ingestion of even small quantities of the compound can cause significant toxic effects. This necessitates stringent controls to prevent ingestion, including a strict policy against eating, drinking, or smoking in the laboratory.[5]

-

H315 & H319 (Skin and Eye Irritation): These warnings indicate that direct contact can cause inflammation, redness, or damage to the skin and eyes.[6] The causality is rooted in the chemical's reactivity with biological tissues. This mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

-

H335 (Respiratory Irritation): As a solid, the primary inhalation risk is from airborne dust or aerosols. Inhaling the powder can irritate the respiratory tract. This underpins the requirement for handling the compound within a certified chemical fume hood or other ventilated enclosure.

Core Principles of Safe Handling: A Proactive Approach

A self-validating safety system is one where protocols are designed to inherently minimize risk, even in the event of a minor error. The following protocols are based on the identified hazards.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 5-Fluoro-1-methylindolin-2-one is a properly functioning chemical fume hood .

-

Causality: A fume hood provides constant ventilation, capturing and exhausting dust and potential vapors. This directly mitigates the risk of respiratory irritation (H335) by preventing the user from inhaling airborne particles. It also provides a physical barrier in case of an accidental splash. All weighing and transfer operations involving the solid compound should be performed deep within the hood.[7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must directly correspond to the identified hazards.

-

Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory to protect against splashes and fine dust, addressing the H319 "Causes serious eye irritation" hazard.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[7] It is crucial to inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide additional protection during transfers of larger quantities. The causality is direct: gloves provide a physical barrier to prevent skin contact and subsequent irritation (H315).

-

Body Protection: A full-length laboratory coat must be worn and buttoned to protect skin and personal clothing from contamination.

Experimental Workflow: Standard Operating Procedure (SOP)

The following step-by-step methodology ensures a safe handling workflow.

-

Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, lab coat, gloves).

-

Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.[7]

-

Weighing & Transfer:

-

Use spatulas and weighing boats appropriate for the amount being handled. Use dry, clean tools to avoid generating dust.

-

If transferring to a reaction vessel, ensure the vessel is securely clamped.

-

If making a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Cleanup:

-

Carefully clean all tools and the work surface after use.

-

Dispose of contaminated materials (e.g., weighing boats, liners, gloves) in a designated, sealed waste container.

-

-

Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[7]

Caption: Standard workflow for handling 5-Fluoro-1-methylindolin-2-one.

Chemical Stability and Storage Protocols

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly sealed, properly labeled container.[5] The storage area should be a cool, dry, and well-ventilated place, away from direct sunlight. Room temperature storage is generally acceptable.[3]

-

Incompatible Materials: Avoid storing with strong oxidizing agents (e.g., nitrates, peroxides), strong acids, and strong bases.[5]

-

Causality: Indolinones can be susceptible to oxidation or hydrolysis under strongly acidic or basic conditions. Contact with strong oxidizers could result in a vigorous or exothermic reaction, potentially leading to a fire or explosion.

-

-

Container Material: Use containers made of chemically compatible materials like glass or polyethylene. Fluorinated compounds can, over time or upon decomposition, release hydrofluoric acid (HF), which reacts with glass; however, for a solid organic molecule under dry conditions, this is a low risk.[9] For long-term storage, periodic inspection of containers is good practice.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Table 2: Emergency First-Aid Procedures

| Exposure Route | Protocol | Justification |

|---|---|---|

| Eye Contact | Immediately flush eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. [8] | Rapid dilution and removal of the chemical is essential to minimize damage from this serious irritant (H319). |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8] If skin irritation persists, seek medical advice. | Mitigates skin irritation (H315) by removing the chemical from the skin surface. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor. | Removes the individual from the source of the respiratory irritant (H335). |

| Ingestion | Seek immediate medical attention. Call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting.[9] | Due to the high acute oral toxicity (H301), professional medical intervention is non-negotiable. Inducing vomiting can cause further damage. |

Spill Response Workflow

-

Minor Spill (contained in fume hood):

-

Ensure full PPE is worn.

-

Cover the spill with a dry, inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels directly on the spill.

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside of fume hood):

-

Evacuate the immediate area and alert nearby personnel.

-

Close the laboratory doors and prevent re-entry.

-

Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[10]

-

Caption: Logic diagram for emergency response to personal exposure.

Conclusion

5-Fluoro-1-methylindolin-2-one is a valuable chemical for research and development, but its handling demands respect for its potential hazards. The analysis of its structural analog reveals significant risks, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. By adhering to the principles of proactive safety—utilizing engineering controls, wearing appropriate PPE, and following established handling and emergency protocols—researchers can effectively manage these risks. This guide provides the necessary framework for scientists to work confidently and safely with this and other related fluorinated heterocyclic compounds.

References

-

PubChem. (n.d.). 5-fluoro-1,3-dihydro-2H-indol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Alabama at Birmingham. (2019). Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. UAB Department of Environmental Health & Safety. Retrieved from [Link]

-

Sdfine. (n.d.). GHS Safety Data Sheet - INDOLINONE. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. UK Research Safety. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Fluoroisatin. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

Sources

- 1. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-fluoro-1,3-dihydro-2H-indol-2-one | C8H6FNO | CID 3731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 56341-41-4|5-Fluoroindolin-2-one|BLD Pharm [bldpharm.com]

- 4. 5-Fluoroisatin | C8H4FNO2 | CID 236566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 7. uab.edu [uab.edu]

- 8. 5-Fluoro-1-methylindoline-2,3-dione | 773-91-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

Technical Whitepaper: Therapeutic Potential of 5-Fluoro-1-methylindolin-2-one Derivatives

Executive Summary

The 5-Fluoro-1-methylindolin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for multi-targeted receptor tyrosine kinase (RTK) inhibitors. This whitepaper analyzes the structural efficacy of this scaffold, specifically its role in inhibiting angiogenesis via the VEGFR-2 (KDR) and PDGFR pathways.

Unlike generic indole derivatives, the specific substitution pattern—C5-fluorination combined with N1-methylation —confers unique physicochemical properties that enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive technical roadmap for researchers, covering the rationale of molecular design, validated synthesis protocols, and standardized biological assay workflows.

Medicinal Chemistry & SAR Analysis

The indolin-2-one (oxindole) core is the structural anchor for several FDA-approved drugs, most notably Sunitinib .[1] The specific modifications of the 5-fluoro and 1-methyl groups are not arbitrary; they are driven by precise Structure-Activity Relationship (SAR) data.

Structural Rationale[1][2][3]

| Feature | Chemical Modification | Mechanistic Benefit |

| Scaffold Core | Indolin-2-one (Oxindole) | Mimics the adenine ring of ATP, allowing competitive binding at the kinase ATP-binding pocket. |

| C5-Substitution | Fluorine (-F) | Metabolic Stability: Blocks C5-hydroxylation by Cytochrome P450, extending half-life.Binding: Increases lipophilicity and engages in halogen bonding with hinge region residues. |

| N1-Substitution | Methyl (-CH₃) | Solubility: Disrupts intermolecular H-bonding (crystal lattice energy reduction), improving organic solubility.Hydrophobic Fit: Fills the hydrophobic pocket near the solvent-exposed region of the kinase cleft. |

| C3-Position | Exocyclic Double Bond | The primary site for derivatization (e.g., Knoevenagel condensation) to extend the pharmacophore into the ribose-binding pocket. |

Mechanism of Action: Multi-Kinase Inhibition

These derivatives function primarily as Type I ATP-competitive inhibitors . They bind to the inactive conformation of the kinase (DFG-out) or active conformation (DFG-in), preventing the phosphorylation of downstream effectors.

Key Signaling Pathway: The following diagram illustrates the interruption of the VEGF signaling cascade by 5-Fluoro-1-methylindolin-2-one derivatives.

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at the VEGFR-2 intracellular domain, halting downstream PI3K/Akt and MAPK signaling cascades.

Experimental Protocols: Synthesis

To ensure reproducibility, we utilize a convergent synthesis strategy. The core 5-fluoro-1-methylindolin-2-one intermediate is synthesized first, followed by condensation with an aldehyde to generate the active library.

Workflow Visualization

Figure 2: Synthetic route for generating 3-substituted-5-fluoro-1-methylindolin-2-one libraries.

Detailed Protocol: Core Scaffold Synthesis

Objective: Synthesis of 5-Fluoro-1-methylindolin-2-one.

Reagents:

-

Iodomethane (MeI)

-

Potassium Carbonate (K₂CO₃)

-

Hydrazine Hydrate (80%)[2]

-

Dimethylformamide (DMF)

Procedure:

-

N-Methylation:

-

Dissolve 5-fluoroisatin (10 mmol) in anhydrous DMF (20 mL).

-

Add K₂CO₃ (15 mmol) and stir at 0°C for 15 minutes.

-

Add Iodomethane (12 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir for 4 hours (Monitor by TLC; Hexane:EtOAc 3:1).

-

Pour into ice water. Filter the red precipitate (5-fluoro-1-methylisatin). Recrystallize from ethanol.

-

-

Wolff-Kishner Reduction (Carbonyl Removal at C3):

-

Suspend 5-fluoro-1-methylisatin (5 mmol) in hydrazine hydrate (5 mL).

-

Heat to reflux (100°C) for 1 hour.

-

Critical Step: If utilizing the "one-pot" reduction to the oxindole, ensure temperature control to avoid ring opening. Alternatively, use the Wolff-Kishner-Huang Minlon modification if full reduction is required, but for oxindole synthesis, controlled reduction is key.

-

Alternative (Preferred for Oxindole): Many protocols use the Wolff-Kishner reduction on the isatin to get the oxindole. Heat the isatin with hydrazine hydrate at 140°C for 4-6 hours.

-

Acidify with HCl to pH 2. Extract with Ethyl Acetate.

-

Yield: Expect ~70-80% of a tan/brown solid.[2]

-

Protocol: Library Generation (Knoevenagel Condensation)

Objective: Condensation of the core scaffold with a pyrrole or aryl aldehyde.

-

Mix equimolar amounts (1 mmol) of 5-Fluoro-1-methylindolin-2-one and the target Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) in Ethanol (10 mL).

-

Add catalytic Piperidine (0.1 mmol).

-

Reflux for 3-5 hours. The product usually precipitates as a brightly colored (yellow/orange) solid.

-

Filter, wash with cold ethanol, and dry.

Validation Protocols: Biological Assays

To validate the therapeutic potential, the following assays are mandatory.

In Vitro VEGFR-2 Kinase Assay (Enzymatic)

This assay quantifies the inhibition of VEGFR-2 phosphorylation by measuring residual ATP.

Materials:

-

Recombinant Human VEGFR-2 Kinase domain.

-

Poly(Glu,Tyr) 4:1 substrate.[4]

-

ATP (10 µM final).

-

Kinase-Glo® Luminescent Reagent (Promega) or equivalent.

Protocol:

-

Preparation: Dilute compounds in DMSO (Final DMSO < 1%). Prepare Master Mix (Kinase buffer + ATP + Substrate).[4]

-

Incubation: Add 20 µL VEGFR-2 enzyme to wells containing 5 µL of test compound. Incubate 10 mins at RT.

-

Reaction: Add 25 µL Master Mix to initiate. Incubate at 30°C for 45 minutes.

-

Detection: Add 50 µL Kinase-Glo Reagent.[4] Incubate 15 mins at RT (protected from light).

-

Read: Measure Luminescence.

-

Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Validated inhibitors (e.g., Sunitinib) should show IC₅₀ < 50 nM.

Cellular Viability Assay (MTT)

Cell Lines: MCF-7 (Breast), HepG2 (Liver), or HUVEC (Endothelial).

Protocol:

-

Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h.

-

Treat with serial dilutions of the 5-fluoro-1-methylindolin-2-one derivative (0.1 µM – 100 µM).

-

Incubate for 48-72 hours.

-

Add MTT reagent (5 mg/mL). Incubate 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

References

-

Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives. ResearchGate. Available at: [Link]

-

Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones. ACS Omega. Available at: [Link]

-

VEGFR2 (KDR) Kinase Assay Kit Protocol. BPS Bioscience. Available at: [Link]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry. Available at: [Link]

Sources

The Strategic Importance of the Indolinone Core in Kinase Inhibition

An In-Depth Technical Guide to the Role of 5-Fluoro-1-methylindolin-2-one in Kinase Inhibitor Research

This guide provides a comprehensive technical overview of 5-Fluoro-1-methylindolin-2-one, a pivotal scaffold in modern medicinal chemistry. We will dissect its structural significance, synthetic pathways, and its role as the foundational core for a class of highly successful multi-kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged structure in their own discovery pipelines.

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized oncology, and at the heart of many of these drugs lies a privileged scaffold: the indolin-2-one nucleus.

The indolin-2-one scaffold is recognized as a highly effective pharmacophore for binding to the ATP-active pocket of various kinases.[1][2] Its inherent structure provides a geometrically ideal framework for establishing critical hydrogen bonding interactions with the hinge region of the kinase domain, mimicking the binding of the adenine portion of ATP.[3] This foundational interaction anchors the inhibitor, allowing for further optimization of selectivity and potency through chemical modifications at various positions on the ring system.

Deconstructing the 5-Fluoro-1-methylindolin-2-one Scaffold

The 5-Fluoro-1-methylindolin-2-one structure is not a random assortment of atoms; each functional group is deliberately placed to maximize therapeutic potential. Understanding the contribution of each component is key to appreciating its utility.

-

The Indolin-2-one Core : This bicyclic lactam is the primary anchor. The carbonyl oxygen and the N-1 proton are perfectly positioned to act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[3]

-

C5-Fluoro Substitution : The introduction of a fluorine atom at the C-5 position is a critical modification. Fluorine's high electronegativity and small size can significantly enhance binding affinity and modulate the electronic properties of the aromatic ring. Crucially, research has shown that replacing the C-5 proton with a halogen atom can improve the inhibitor's activity.[3] Among halogens, fluorine often provides a superior balance, enhancing potency while being associated with a lower toxicity profile compared to heavier halogens like chlorine or bromine.[3]

-

N1-Methyl Group : Substitution at the N-1 position of the indole ring with small alkyl groups, such as methyl or ethyl, has been shown to increase the inhibitory effect of indolinone derivatives.[4] This modification can improve metabolic stability and fine-tune the molecule's orientation within the binding pocket.

Caption: Key pharmacophoric features of the indolinone scaffold.

Synthesis and Derivatization: From Core to Candidate

The efficient synthesis of the 5-fluorooxindole core is a critical first step for its commercial and research applications. Various synthetic approaches have been developed, often involving cyclization reactions as the key step. Derivatization into a potent kinase inhibitor typically proceeds via a condensation reaction at the C-3 position.

General Synthetic Workflow

The overall process involves the synthesis of the core scaffold followed by the introduction of a side chain, which is crucial for defining the inhibitor's selectivity profile against different kinases.

Caption: General workflow from starting materials to a final inhibitor.

Example Protocol: Synthesis of a Sunitinib Precursor

This protocol outlines the Knoevenagel condensation, a key step in synthesizing many indolin-2-one-based kinase inhibitors. This reaction creates the exocyclic double bond at the C3 position, attaching the selectivity-determining side chain.

Objective: To synthesize (Z)-5-fluoro-3-((5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)methylene)indolin-2-one, a key intermediate for Sunitinib.

Materials:

-

5-Fluoroindolin-2-one

-

2,4-Dimethyl-1H-pyrrole-3,5-dicarbaldehyde

-

Ethanol (Anhydrous)

-

Piperidine (Catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Step-by-Step Methodology:

-

Reactant Setup: To a 100 mL round-bottom flask, add 5-fluoroindolin-2-one (1.0 eq) and 2,4-dimethyl-1H-pyrrole-3,5-dicarbaldehyde (1.0 eq).

-

Solvent Addition: Add 50 mL of anhydrous ethanol to the flask. Stir the mixture to create a suspension.

-

Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture. The causality here is that piperidine, as a base, deprotonates the C3-methylene group of the indolinone, forming a reactive nucleophile.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The driving force for the reaction is the formation of a stable, conjugated system and the elimination of a water molecule.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst.

-

Drying and Characterization: Dry the product under vacuum. Characterize the final compound using ¹H NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity.

Landmark Inhibitors: The Clinical Success of the Scaffold

The true measure of a chemical scaffold's importance is its translation into clinically effective therapies. The 5-fluoroindolin-2-one core is the foundation of Sunitinib, a blockbuster anti-cancer drug.

Sunitinib (Sutent®)

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant efficacy in treating renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST). Its mechanism of action involves the simultaneous inhibition of multiple signaling pathways crucial for tumor growth and angiogenesis.

Key Targets of Sunitinib:

-

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

-

Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)

-

Stem Cell Factor Receptor (c-KIT)

-

Fms-like tyrosine kinase-3 (FLT3)

The ability of Sunitinib to inhibit these diverse kinases stems directly from its structure. The 5-fluoroindolin-2-one core provides the essential ATP-competitive binding at the hinge region, while the pyrrole-carboxamide side chain extends into other regions of the binding pocket to confer specificity and additional interactions.

| Target Kinase | Sunitinib IC₅₀ (nM) | Primary Role in Cancer |

| VEGFR2 (KDR) | 9 | Angiogenesis, Vascular Permeability |

| PDGFRβ | 2 | Angiogenesis, Tumor Growth |

| c-KIT | 4 | Cell Proliferation, Survival (GIST) |

| FLT3 | 19 | Hematopoietic Cell Proliferation (AML) |

| FGFR1 | 63 | Angiogenesis, Cell Proliferation |

Data compiled from various biochemical assays. Absolute values may vary between studies.

Structure-Activity Relationship (SAR) Insights

Decades of research have elucidated clear structure-activity relationships for this class of inhibitors, providing a roadmap for rational drug design.[3]

-

Indolinone Core : As established, this is non-negotiable for ATP-competitive binding.

-

C5 Position : The 5-fluoro group is consistently associated with high potency. Other substitutions are generally less favorable.

-

C3 Side Chain : This is the primary determinant of kinase selectivity.

-

The (Z)-isomer at the exocyclic double bond is crucial for correct orientation in the active site.[5]

-

The nature of the heterocyclic ring attached (e.g., pyrrole, indole, thiazole) dictates which kinases are inhibited. For Sunitinib, the dimethylpyrrole is key.[6]

-

The terminal carboxamide group and the diethylaminoethyl chain are vital for engaging with solvent-exposed regions and improving pharmacokinetic properties like solubility.

-

Future Directions and Conclusion

The 5-Fluoro-1-methylindolin-2-one scaffold remains a cornerstone of kinase inhibitor research. While Sunitinib represents a major success, the field is continuously evolving. Current research focuses on:

-

Developing Novel Derivatives : Synthesizing new analogues with modified side chains to target different kinases or to achieve greater selectivity, thereby potentially reducing off-target side effects.[7]

-

Overcoming Resistance : Designing second-generation inhibitors that are active against mutant kinases that confer resistance to first-line therapies.

-

Hybrid Molecules : Incorporating the indolinone scaffold into hybrid molecules, for example, by combining it with a histone deacetylase (HDAC) inhibitor pharmacophore, to create dual-action anti-cancer agents.[8]

References

- Patel, Z. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.

- Zou, B., Fang, Z., Yang, Z., & Guo, K. (n.d.). Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage.

- Patel, Z. (2024). Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. Chemistry of Heterocyclic Compounds.

- Soylu-Eter, M., et al. (2023). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie.

- Soylu-Eter, M., et al. (n.d.). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Semantic Scholar.

- Abdel-Halim, M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules.

- Zhang, H., et al. (2008). (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one. Acta Crystallographica Section E.

- Abdel-Halim, M., et al. (2023). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold.

- Ghodsi, R., et al. (2025).

- Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry.

- Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry.

- Hordiienko, A., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry.

Sources

- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. (Z)-5-Fluoro-3-[(1H-pyrrol-2-yl)methylene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 7. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of fluorinated oxindole scaffolds

Executive Summary

The oxindole (indolin-2-one) core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous alkaloids and FDA-approved therapeutics like Sunitinib and Nintedanib. However, the strategic incorporation of fluorine into this scaffold—specifically at the C3, C5, and C6 positions—has emerged as a transformative tool for modulating physicochemical properties.

This guide provides a technical deep-dive into fluorinated oxindole scaffolds . We explore the "Fluorine Effect" on metabolic stability and binding affinity, detail robust synthetic protocols for introducing fluorine (including the construction of quaternary fluorinated centers), and analyze the structure-activity relationships (SAR) that drive their efficacy in oncology and neurology.

Section 1: The Fluorine Effect in Oxindole Design

The introduction of fluorine into the oxindole core is rarely a random screening choice; it is a calculated decision to address specific liabilities in drug candidates.

Metabolic Blocking (The C3 and C5 Positions)

The C3 position of the oxindole ring is electronically active and prone to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

-

Mechanism: Replacing a C-H bond with a C-F bond at the C3 position blocks this metabolic soft spot. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the molecule resistant to oxidative degradation without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

-

Impact: This substitution often extends the half-life (

) of the drug candidate.

Electronic Tuning (The C5 and C6 Positions)

Fluorination on the benzene ring (C5/C6) alters the pKa of the N-H proton and the electron density of the aromatic system.

-

C5-Fluorination: Induces an electron-withdrawing effect, which can enhance

-stacking interactions with target proteins (e.g., kinase domains). -

Lipophilicity: Fluorination generally increases

, facilitating blood-brain barrier (BBB) penetration. This is critical for CNS-targeting oxindoles like BMS-204352 (MaxiPost) , which exhibits a brain/plasma ratio > 9.

Section 2: Synthetic Architectures

Creating fluorinated oxindoles requires distinct strategies depending on whether the target is a simple 3-fluorooxindole or a complex 3,3-disubstituted quaternary center.

Pathway A: Oxidative Fluorination of Indoles

This method utilizes electrophilic fluorinating agents (e.g., Selectfluor) to convert available indoles directly into 3-fluorooxindoles. It is efficient for generating the core scaffold but can lack stereocontrol without chiral catalysts.

Pathway B: Nucleophilic Fluorination (The Grignard-DAST Route)

For constructing 3-aryl-3-fluorooxindoles (quaternary centers), a two-step sequence is preferred.[1]

-

Nucleophilic Addition: An aryl Grignard reagent adds to an isatin (indole-2,3-dione) to form a 3-hydroxyoxindole.

-

Deoxyfluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor replaces the hydroxyl group with fluorine.

-

Note: This pathway was utilized in the synthesis of MaxiPost .

Pathway C: Transition-Metal Catalyzed Asymmetric Synthesis

Recent advances utilize Pd or Ni catalysts to couple 3-fluorooxindoles with electrophiles (e.g., allyl esters), creating chiral quaternary centers with high enantioselectivity.

Section 3: Therapeutic Applications & Case Studies

Neurology: BMS-204352 (MaxiPost)

-

Target: Calcium-activated Potassium Channels (

and KCNQ).[2] -

Indication: Stroke (Neuroprotection), Tinnitus.

-

Structure: (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one.

-

SAR Insight: The trifluoromethyl group at C6 and the fluorine at C3 are critical. The C3-fluorine prevents metabolic oxidation while maintaining the precise geometry required to open the potassium channel, reducing neuronal excitability during ischemic events.

Oncology: Kinase Inhibitors

-

Sunitinib: While the primary fluorine is on the indole core (5-fluoro), analogs with fluorinated oxindole motifs are being developed as dual FLT3/CDK2 inhibitors.

-

Compound 5l: A recently identified 5-fluoro-oxindole derivative showing superior CDK2 inhibition (

nM) compared to Sunitinib (

Table 1: Comparative Activity of Fluorinated Oxindole Derivatives

| Compound | Target | F-Position | Key Metric | Mechanism |

| BMS-204352 | C3 (Quaternary) | Brain/Plasma Ratio > 9 | K+ Channel Opener | |

| Sunitinib | VEGFR / PDGFR | C5 (Aromatic) | ATP-Competitive Inhibitor | |

| Compound 5l | FLT3 / CDK2 | C5 (Aromatic) | Dual Kinase Inhibitor | |

| Convolutamydine A | HL-60 Cells | C3 (Hydroxy)* | Natural Product Parent |

*Note: Convolutamydine A serves as the natural 3-hydroxy parent scaffold often modified via DAST to create 3-fluoro analogs.

Section 4: Experimental Protocols

Protocol A: Synthesis of 3-Fluorooxindoles via Selectfluor

Source: Adapted from Takeuchi et al. (J. Org.[3] Chem.) and search findings.

Objective: Direct conversion of 3-substituted indole to 3-fluoro-3-substituted oxindole.

-

Reagents:

-

Substrate: 3-Methylindole (1.0 equiv)

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (3.0 equiv)

-

Solvent: Acetonitrile/Water (1:1 v/v)

-

-

Procedure:

-

Step 1: Dissolve 3-methylindole (1 mmol) in 10 mL of MeCN/H2O solvent mixture.

-

Step 2: Add Selectfluor (3 mmol) in one portion at room temperature (25°C).

-

Step 3: Stir the reaction mixture for 6–12 hours. Monitor via TLC (Silica gel, Hexane:EtOAc 3:1) for the disappearance of the indole spot.

-

Step 4: Quench/Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with water (10 mL), 4% HCl (10 mL), Sat. NaHCO3 (10 mL), and Brine (10 mL).

-

Step 5: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Step 6: Purify via flash column chromatography (Silica gel).

-

-

Validation:

Protocol B: Synthesis of 3-Aryl-3-Fluorooxindoles (Grignard-DAST Method)

Source: Route used for BMS-204352 analogs.

-

Step 1: Grignard Addition

-

Dissolve Isatin derivative (1.0 equiv) in dry THF under Argon at -78°C.

-

Add Aryl Magnesium Bromide (2.2 equiv) dropwise.

-

Warm to RT and stir for 2 hours. Quench with Sat. NH4Cl. Extract with EtOAc.

-

Result: 3-Aryl-3-hydroxyoxindole.

-

-

Step 2: Deoxyfluorination

Section 5: Visualization & Pathways

Figure 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates the functional impact of fluorination at specific positions on the oxindole core.

Caption: SAR analysis of the oxindole scaffold. C3 fluorination prevents metabolic degradation, while C5/C6 modifications drive potency and permeability.

Figure 2: Synthetic Workflow for BMS-204352 Analogs

A logic flow for the synthesis of 3,3-disubstituted fluorinated oxindoles.

Caption: Synthetic pathway for BMS-204352 utilizing the Grignard-DAST sequence to establish the fluorinated quaternary center.

References

-

Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters. Link

-

Hewawasam, P., et al. (2002). The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels. Bioorganic & Medicinal Chemistry Letters. Link

-

Gribkoff, V. K., et al. (2001). Targeting acute ischemic stroke with a calcium-sensitive opener of maxi-K potassium channels. Nature Medicine. Link

-

Zhou, J., et al. (2010). Recent Advances in Asymmetric Synthesis of 3-Substituted 3-Fluorooxindoles. Chemistry – A European Journal. Link

-

El-Naggar, A. M., et al. (2024).[7] Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. Pharmaceuticals.[2][5][8][9][10][11][12][13][14] Link

Sources

- 1. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BMS-204352: a potassium channel opener developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 4. Photo-induced radical trifluoromethylation/dearomatization of 3-substituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Anti-Virulence Activity of 3,3′-Diindolylmethane (DIM): A Bioactive Cruciferous Phytochemical with Accelerated Wound Healing Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of 3-fluoro-3-allyl-oxindoles via phosphine-catalyzed asymmetric γ-addition of 3-fluoro-oxindoles to 2,3-butadienoates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. BMS‐204352: A Potassium Channel Opener Developed for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision N-Methylation of 5-Fluoroindolin-2-one

Regioselective Protocols for Kinase Inhibitor Scaffolds

Executive Summary

The 5-fluoroindolin-2-one (5-fluorooxindole) scaffold is a critical intermediate in the synthesis of receptor tyrosine kinase (RTK) inhibitors, including analogs of Sunitinib. While the free lactam NH is essential for binding in some targets, N-methylation is a vital modification for Structure-Activity Relationship (SAR) studies to modulate solubility, membrane permeability, and hydrogen-bonding donor capability.

This guide addresses the primary synthetic challenge: Regioselectivity. The oxindole anion is an ambident nucleophile, capable of reacting at the Nitrogen (N1), Oxygen (O2), or Carbon (C3) positions. This protocol details two validated methods to achieve >95% N1-selectivity, minimizing the formation of thermodynamically stable C3-alkylated byproducts.

Chemical Context & Mechanistic Insight

The Regioselectivity Challenge

Indolin-2-ones possess two acidic sites:

-

Lactam NH (N1): pKa

18.5 (in DMSO). -

Benzylic Position (C3): pKa

18–19 (in DMSO).

Upon deprotonation, the resulting anion is stabilized by resonance. While N-alkylation is generally kinetically favored due to higher electron density at the nitrogen in the amide resonance structure, strong bases or high temperatures can promote thermodynamic equilibration, leading to C3-alkylation (C-methylation) or dialkylation (C,N-dimethylation).

Mechanism of Action

The reaction proceeds via an

Figure 1: Mechanistic pathway highlighting the bifurcation between N- and C-alkylation. N-alkylation is kinetically favored under controlled conditions.

Experimental Protocols

Method A: The "Cesium Effect" (Recommended for High Fidelity)

Rationale: Cesium carbonate (

-

Selectivity: >98:2 (N:C)

-

Scalability: Gram to Kilogram

Materials

-

Substrate: 5-Fluoroindolin-2-one (1.0 eq)

-

Reagent: Methyl Iodide (MeI) (1.1 – 1.2 eq)

-

Base: Cesium Carbonate (

) (1.5 eq, anhydrous) -

Solvent: DMF (Anhydrous) or Acetonitrile (ACN)

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Add 5-Fluoroindolin-2-one (1.0 eq) and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.

-

Base Addition: Add

(1.5 eq) in a single portion. The suspension may turn slightly yellow/orange. -

Activation: Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.

-

Alkylation: Cool the mixture to

(ice bath). Add Methyl Iodide (1.2 eq) dropwise via syringe.-

Critical Process Parameter (CPP): Slow addition prevents local hotspots that favor C-alkylation.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LCMS.

-

Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Workup: The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.[1]

Method B: The "Rapid Scale-Up" (Sodium Hydride)

Rationale: Sodium Hydride (NaH) is a strong, irreversible base. It ensures rapid and complete deprotonation. However, it requires strict temperature control to prevent dialkylation.

-

Selectivity: ~90:10 (N:C) if uncontrolled; >95:5 at

. -

Speed: < 1 hour reaction time.

Step-by-Step Procedure

-

Setup: Use a 3-neck flask under inert atmosphere (

). -

Base Prep: Wash NaH (60% dispersion in oil, 1.2 eq) with dry hexanes (optional, to remove oil) or use as is. Suspend in dry THF or DMF at

. -

Addition: Add 5-Fluoroindolin-2-one (1.0 eq) dissolved in minimal THF/DMF dropwise to the NaH suspension at

. -

Stir: Maintain at

for 20 mins. -

Alkylation: Add MeI (1.1 eq) dropwise at

. Do not allow to warm to RT immediately. -

Completion: Stir at

for 30–60 mins. Quench carefully with saturated

Analytical Validation & QC

Successful N-methylation is confirmed by the disappearance of the NH signal and the appearance of a distinct N-Methyl singlet.

Table 1: NMR Characterization Data

| Feature | 5-Fluoroindolin-2-one (Starting Material) | N-Methyl-5-fluoroindolin-2-one (Product) |

| 1H NMR (DMSO-d6) | Absent | |

| N-Methyl Signal | Absent | |

| C3 Protons | ||

| 19F NMR | ||

| 13C NMR (C=O) | ~176 ppm | ~174 ppm (Upfield shift due to N-alkylation) |

Troubleshooting C-Alkylation

If you observe a quartet at ~1.5 ppm (doublet) and a methine proton at C3, you have formed the C-methyl byproduct (3-methyl-5-fluoroindolin-2-one).

-

Cause: Temperature too high during MeI addition or base too strong (thermodynamic control).

-

Solution: Switch to Method A (

) or lower temperature in Method B.

Process Safety: Methyl Iodide Handling

Methyl Iodide is a volatile, neurotoxic alkylating agent.[3] It is a suspected carcinogen.[3][4][5]

-

Engineering Controls: All transfers must occur in a certified fume hood.

-

PPE: Double gloving (Nitrile under Laminate/Silver Shield) is required. MeI penetrates standard nitrile gloves in <5 minutes.

-

Decontamination: Quench all glassware and spills with a solution of 10% aqueous ammonia or ethanolamine to destroy residual MeI before removal from the hood.

Workflow Visualization

Figure 2: Operational workflow for selecting and executing the methylation protocol.

References

-

Regioselective N-Methylation using Cesium Carbonate

-

Safety Data & Handling of Methyl Iodide

-

Synthesis of 5-Fluoroindolin-2-one Derivatives

- Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives. (2011).

-

[Link]

-

pKa Values of Heterocycles

- pKa Data Compiled by R. Williams.

-

[Link]

Sources

- 1. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. calibrechem.com [calibrechem.com]

- 4. fishersci.com [fishersci.com]

- 5. epa.gov [epa.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Vilsmeier-Haack Formylation of 5-Fluoro-1-methylindolin-2-one

Introduction & Strategic Significance

The Vilsmeier-Haack reaction is a cornerstone electrophilic aromatic substitution method used to introduce a formyl group (-CHO) into electron-rich aromatic and heteroaromatic systems.[1][2] In the context of drug discovery, the formylation of 5-fluoro-1-methylindolin-2-one is of critical importance.

This substrate is a core scaffold for receptor tyrosine kinase (RTK) inhibitors . Specifically, 5-fluoroindolin-2-one derivatives are structural precursors to Sunitinib (Sutent) , a multi-targeted RTK inhibitor used in treating renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. While the industrial synthesis of Sunitinib typically involves condensing 5-fluoroindolin-2-one with a pre-formylated pyrrole, the reverse strategy—generating 5-fluoro-1-methyl-2-oxoindoline-3-carbaldehyde —enables the synthesis of diverse "Sunitinib-like" libraries by condensing the oxindole core with various amines or heterocycles.

Key Chemical Challenge

The primary challenge in this protocol is controlling the regioselectivity and managing the keto-enol tautomerism of the oxindole. The C3 position is the nucleophilic center, activated by the resonance of the amide nitrogen. The resulting product exists in a dynamic equilibrium between the 3-formyl (keto) and 3-hydroxymethylene (enol) forms, which complicates NMR characterization but drives the stability of the final product.

Mechanistic Pathway[3]

The reaction proceeds via the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion), followed by nucleophilic attack from the enol form of the oxindole.

Graphviz Diagram: Reaction Mechanism

Figure 1: Mechanistic flow from Vilsmeier reagent formation to the final hydrolyzed 3-formyl product.[3]

Experimental Protocol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. DMF/POCl₃ adducts can be thermally unstable. All operations must be performed in a fume hood.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 5-Fluoro-1-methylindolin-2-one | 165.17 | 1.0 | Substrate |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 1.2 - 1.5 | Electrophile Source |

| N,N-Dimethylformamide (DMF) | 73.09 | 5.0 - 10.0 | Solvent & Reagent |

| Sodium Acetate (NaOAc) | 82.03 | Excess | Buffer/Quench |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

Step-by-Step Procedure

Phase 1: Generation of Vilsmeier Reagent

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (

) or Argon. -

Solvent Charge: Add anhydrous DMF (5–10 volumes relative to substrate mass) to the RBF. Cool the system to 0°C using an ice/water bath.

-

POCl₃ Addition: Add POCl₃ (1.2 equiv) dropwise over 15–20 minutes.

-

Observation: The solution may turn pale yellow. Ensure the temperature does not exceed 5°C to prevent thermal decomposition of the adduct [1].

-

Aging: Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Formylation Reaction

-

Substrate Addition: Dissolve 5-Fluoro-1-methylindolin-2-one (1.0 equiv) in a minimum amount of DMF (2–3 volumes). Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Monitoring: Stir for 3–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material spot (

) should disappear, replaced by a more polar, UV-active spot (often yellow/orange due to conjugation). -

Optimization: If conversion is <50% after 3 hours, heat gently to 40–50°C. Do not exceed 60°C unless necessary, as this promotes tar formation.

-

Phase 3: Hydrolysis & Isolation

-

Quench: Cool the reaction mixture back to 0°C. Pour the mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume) and NaOAc (3.0 equiv).

-

Caution: This step is exothermic. Violent sputtering may occur if added too quickly.

-

-

Hydrolysis: Stir the aqueous slurry vigorously for 30–60 minutes. The iminium intermediate hydrolyzes to the aldehyde.[1][4][5] A precipitate (yellow/orange solid) often forms.

-

Extraction (if no precipitate): If the product oils out, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

and concentrate. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Graphviz Diagram: Experimental Workflow